

Application Notes and Protocols for Determining Cell Generation Number using CFDA-SE

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For Researchers, Scientists, and Drug Development Professionals

Introduction

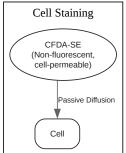
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a fluorescent dye used for long-term cell tracing and the analysis of cell proliferation.[1][2][3] The non-fluorescent and cell-permeable CFDA-SE passively diffuses into cells.[4][5] Inside the cell, intracellular esterases cleave the acetate groups, converting it to the highly fluorescent, amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[1][4] CFSE covalently binds to intracellular proteins, ensuring its retention within the cell.[1][5] As cells divide, the CFSE is distributed approximately equally between the two daughter cells, leading to a successive halving of the fluorescence intensity with each generation.[4][5] This allows for the tracking of cell divisions and the determination of the generation number of individual cells within a population using flow cytometry.[1][4][6]

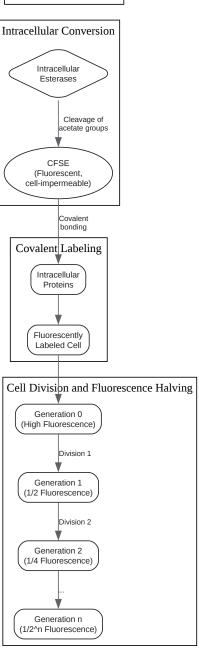
Principle of CFDA-SE Based Proliferation Analysis

The fundamental principle of using **CFDA-SE** for tracking cell proliferation lies in the serial dilution of the fluorescent dye with each cell division. A uniformly stained population of cells will initially show a single bright peak of fluorescence when analyzed by flow cytometry. As the cells proliferate, each division results in daughter cells with approximately half the fluorescence intensity of the parent cell. This leads to the appearance of multiple, successively dimmer fluorescence peaks on a histogram, with each peak representing a distinct cell generation. By



analyzing the distribution of cells across these peaks, one can quantify various parameters of cell proliferation.







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Diagram 1: Principle of **CFDA-SE** cell labeling and fluorescence dilution.

Experimental ProtocolsReagent Preparation and Storage

- **CFDA-SE** Stock Solution: Prepare a stock solution of **CFDA-SE** at a concentration 1000-fold higher than the final working concentration (e.g., 2 mM for a 2 μM final concentration) in anhydrous dimethyl sulfoxide (DMSO).[7][8]
- Storage: Aliquot the stock solution into single-use vials and store them desiccated at -20°C.
 [7][8] To avoid hydrolysis, use aliquots for no more than two months.[7][8]

Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- Cell Preparation: Suspend cells in a single-cell suspension in pre-warmed (37°C) PBS or HBSS containing 0.1% BSA at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL.[7] Ensure there are no cell clumps.
- **CFDA-SE** Working Solution: Prepare a 2x working solution of **CFDA-SE** from the stock solution in PBS with 0.1% BSA. For example, for a final labeling concentration of 5 μM, prepare a 10 μM solution.[7][8] The volume of the working solution should be equal to the volume of the cell suspension.[7]
- Staining: Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.
 Mix gently and incubate for 10-15 minutes at 37°C.[1][2][7] The optimal staining concentration and time should be determined empirically for each cell type, typically ranging from 0.5 to 25 μM.[1][2]
- Stopping the Reaction: To stop the staining, add 5 volumes of ice-cold complete culture medium to the cell suspension.[1][2] The protein in the medium will quench the unreacted CFDA-SE.[7]



- Washing: Centrifuge the cells and wash them three times with complete culture medium to remove any unbound dye.[1][8] An optional incubation at 37°C for 5 minutes after the second wash can help free unreacted CFDA-SE to diffuse out of the cells before the final wash.[8]
- Cell Culture: Resuspend the cells in the appropriate culture medium and proceed with the experiment.

Data Acquisition and Analysis Flow Cytometry

- Instrumentation: Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.[7]
- Emission Detection: Detect the CFSE fluorescence in the fluorescein (FITC) channel, typically using a 530/30 or similar bandpass filter.[7]
- Controls: Include an unstained cell sample as a negative control to set the background fluorescence.[1]

Gating Strategy

A proper gating strategy is crucial for accurate analysis of **CFDA-SE** data.

- Forward vs. Side Scatter (FSC/SSC): Gate on the cell population of interest based on their size (FSC) and granularity (SSC) to exclude debris.[9][10]
- Doublet Exclusion: Use a plot of FSC-Area versus FSC-Height (or FSC-Width) to gate on single cells and exclude doublets or cell aggregates.[11]
- CFSE Histogram: Generate a histogram of the CFSE fluorescence for the gated single-cell population. The x-axis will represent fluorescence intensity, and the y-axis will represent the number of cells.





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Diagram 2: Experimental workflow for **CFDA-SE** proliferation analysis.

Quantitative Data Analysis

Once the generational peaks are identified on the CFSE histogram, several quantitative parameters can be calculated to describe the proliferative response. Many flow cytometry analysis software packages, such as FlowJo, have built-in tools for proliferation analysis.[12] [13]



Parameter	Description	Formula/Method of Calculation
Percentage of Divided Cells	The fraction of cells in the initial population that have undergone at least one division.	Calculated by summing the number of cells in all generations except generation 0 and dividing by the total number of cells.
Division Index	The average number of divisions for all cells in the culture.	Calculated by summing the product of the number of cells in each generation and the generation number, then dividing by the total number of cells.
Proliferation Index	The average number of divisions that a responding cell has undergone.	Calculated by summing the product of the number of cells in each generation and the generation number, then dividing by the number of cells that have divided (total cells - generation 0 cells).
Precursor Frequency	The proportion of the original cell population that has proliferated.	This is derived by back-calculation based on the number of cells in each generation to estimate the number of original parent cells that went on to divide.[14]
Replication Index	The fold-expansion of the overall culture.	The sum of the cells in all generations divided by the computed number of original parent cells.[14]

Application Notes



- Toxicity: CFDA-SE can be toxic to some cell types, potentially causing growth arrest or apoptosis.[7][8] It is crucial to perform a titration to determine the lowest effective concentration that provides adequate fluorescence for tracking multiple generations without compromising cell viability.[7][8]
- Cell Type Variability: The optimal staining concentration and incubation time can vary significantly between different cell types.[8]
- In Vivo Studies: For in vivo studies, such as adoptive T-cell transfer, higher concentrations of
 CFDA-SE (e.g., 2-5 μM) may be required for long-term tracking.[7][8]
- Multi-color Flow Cytometry: CFSE's green fluorescence allows for simultaneous staining with other fluorescently labeled antibodies, enabling the analysis of proliferation within specific cell subpopulations.[6][15]
- Data Interpretation: The peaks in the CFSE histogram should be distinct and well-resolved for accurate generation counting. Up to 8 rounds of division can typically be tracked before the fluorescence intensity approaches the level of autofluorescence of unstained cells.[4]

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